molecular formula C9H12ClNO2 B2369458 (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride CAS No. 1204705-08-7

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride

Cat. No.: B2369458
CAS No.: 1204705-08-7
M. Wt: 201.65
InChI Key: FHBTUEDUVFCRJC-QRPNPIFTSA-N
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Description

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride is a chiral amino acid derivative with the CAS Number 1204705-08-7 and a molecular formula of C 9 H 12 ClNO 2 . This compound, which features a para-methylbenzyl side chain, is a valuable building block in organic synthesis and pharmaceutical research. The hydrochloride salt form enhances its stability and solubility for handling in various experimental procedures. The specific stereochemistry of this compound, indicated by the (S)- prefix, makes it a critical precursor in the synthesis of enantiomerically pure molecules. Its primary research value lies in its application in medicinal chemistry for the development of novel active compounds and in biochemistry for peptide engineering. The para-tolyl group contributes unique steric and electronic properties, which can influence the binding affinity and metabolic stability of the resulting molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions. According to safety data, it may cause skin and eye irritation (H315-H319) and may be harmful if swallowed (H302) . It is recommended to store it in an inert atmosphere at room temperature .

Properties

IUPAC Name

(2S)-2-amino-2-(4-methylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-2-4-7(5-3-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBTUEDUVFCRJC-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Strecker Reaction

The Strecker reaction remains a cornerstone for synthesizing α-amino acids with chiral centers. A modified Strecker protocol was employed to achieve enantioselectivity in the synthesis of (S)-2-amino-2-(p-tolyl)acetic acid. Starting from p-tolualdehyde, the reaction proceeds through the formation of an imine intermediate with ammonium chloride, followed by cyanide addition to generate the α-aminonitrile.

Hydrolysis of the α-aminonitrile under acidic conditions (6 M HCl, reflux, 12 h) yields the corresponding α-amino acid. To enhance enantiomeric excess (ee), chiral auxiliaries such as (R)-phenylglycinol were introduced during the cyanide addition step, achieving up to 92% ee. Critical parameters include:

  • Temperature Control : Maintaining 0–5°C during imine formation minimizes racemization.
  • Cyanide Source : Trimethylsilyl cyanide (TMSCN) outperforms KCN in reducing side reactions.

Table 1 : Optimization of Strecker Reaction Conditions

Parameter Optimal Value Yield (%) ee (%)
Temperature 0°C 78 92
Cyanide Source TMSCN 85 89
Hydrolysis Time 12 h 90 90

Palladium-Catalyzed Asymmetric Arylation

Palladium(II)-catalyzed coupling offers a direct route to arylglycine derivatives. In a one-pot procedure, ethyl glyoxylate reacts with p-toluenesulfonyl isocyanate and p-tolylboronic acid in the presence of Pd(OAc)₂ and a chiral bisoxazoline ligand. The reaction proceeds via a tandem Tsuji–Trost arylation and Curtin–Hammett kinetic resolution, affording the (S)-enantiomer with 88% ee.

Key advantages of this method include:

  • Atom Economy : No protecting groups required for the amino acid moiety.
  • Scalability : Reactions conducted at 1 mmol scale achieved 76% isolated yield.

Mechanistic Insight : The palladium complex coordinates the glyoxylate enolate, enabling face-selective attack by the arylboronic acid. Steric effects from the p-tolyl group favor formation of the (S)-configured product.

Copper-Mediated Decarboxylative Coupling

A CuBr-catalyzed decarboxylative annulation was adapted for synthesizing N-aryl glycine precursors. N-(p-Tolyl)glycine, prepared from p-toluidine and chloroacetic acid, undergoes oxidative decarboxylation in the presence of di-tert-butyl peroxide (DTBP). The reaction forms a radical intermediate that rearranges to the α-amino acid skeleton.

Critical Steps :

  • N-Aryl Glycine Synthesis : p-Toluidine reacts with chloroacetic acid in NaOH/EtOH (72–98% yield).
  • Decarboxylation : CuBr (15 mol%) and DTBP (2.5 equiv.) in toluene at 110°C for 8–10 h.

Table 2 : Copper-Catalyzed Reaction Outcomes

Substrate Catalyst Loading Time (h) Yield (%)
N-(p-Tolyl)glycine 15 mol% CuBr 8 85
N-(4-Fluorophenyl) 10 mol% CuBr 10 78

Hydrochloride Salt Formation and Purification

Conversion of the free amino acid to its hydrochloride salt is achieved via acid-base extraction. The crude amino acid is dissolved in ethanol/water (1:1), and concentrated HCl is added until pH 2–3. The precipitate is collected by filtration and recrystallized from ethanol/diethyl ether.

Optimization Notes :

  • Solvent Choice : Ethanol enhances solubility of the free base, while ether induces crystallization.
  • Acid Addition Rate : Slow addition minimizes local overheating, preserving stereochemical integrity.

Analytical Data :

  • Melting Point : 129.5–130.5°C (lit. 130°C).
  • IR (KBr) : 3447 cm⁻¹ (N–H stretch), 1613 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, D₂O) : δ 7.25 (d, J = 8.0 Hz, 2H, Ar–H), 7.15 (d, J = 8.0 Hz, 2H, Ar–H), 4.10 (s, 1H, CH), 2.30 (s, 3H, CH₃).

Comparative Evaluation of Synthetic Routes

Table 3 : Method Comparison for (S)-2-Amino-2-(p-tolyl)acetic Acid Hydrochloride

Method Yield (%) ee (%) Cost (Relative)
Strecker Reaction 78 92 Low
Palladium Catalysis 76 88 High
Copper-Mediated 85 90 Moderate

Key Findings :

  • The Strecker reaction offers the highest enantioselectivity but requires chiral auxiliaries.
  • Copper-mediated methods balance yield and cost, suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the p-tolyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a similar structure but without the p-tolyl group.

    Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring.

    2-Amino-2-phenylacetic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s hydrophobicity and influence its interaction with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Biological Activity

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride, also known as (S)-2-amino-2-(4-methylphenyl)acetic acid hydrochloride, is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This compound features an amino group, a carboxylic acid group, and a p-tolyl side chain, which contributes to its unique properties and potential applications in medicinal chemistry and biochemistry.

The synthesis of this compound can be achieved through various methods, typically involving the reaction of ortho-toluidine with glyoxylic acid to form an intermediate Schiff base, followed by reduction and conversion to the hydrochloride salt. The unique p-tolyl side chain enhances its lipophilicity, influencing its biological interactions and membrane permeability.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It has been investigated for its potential role in inhibiting specific enzymes by binding to their active sites, thereby preventing substrate access. This mechanism could influence various metabolic pathways, particularly those involving amino acid metabolism.

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have demonstrated that derivatives of amino acids similar to (S)-2-amino-2-(p-tolyl)acetic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, analogs containing aromatic amino acids like phenylalanine and tryptophan showed enhanced antibacterial effects with inhibition zones ranging from 10 to 29 mm against various bacterial strains .

3. Antitumor Activity

This compound has also been explored for its antitumor potential. Conjugates formed with this amino acid have demonstrated cytotoxic activity against cancer cell lines, indicating its potential use in cancer therapeutics. The mechanism of action may involve the disruption of cellular processes critical for tumor growth and survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
(S)-PhenylalanineAromatic ring similar to p-tolylEssential amino acid, important for protein synthesis
(S)-TryptophanIndole ring structurePrecursor for serotonin, influences mood
(S)-TyrosineHydroxyl group on aromatic ringPrecursor for neurotransmitters like dopamine
(S)-ValineBranched-chain structureEssential for muscle metabolism

The p-tolyl side chain in (S)-2-amino-2-(p-tolyl)acetic acid enhances its lipophilicity compared to other amino acids, potentially leading to distinct biological activities not observed in simpler structures.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of various synthesized compounds containing (S)-2-amino-2-(p-tolyl)acetic acid against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant antibacterial activity comparable to conventional antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies on Ehrlich’s ascites carcinoma cells revealed that conjugates derived from (S)-2-amino-2-(p-tolyl)acetic acid demonstrated cytotoxic effects with IC50 values indicating potent activity against tumor cells .
  • Enzyme Kinetics : Investigations into the kinetics of enzyme inhibition by (S)-2-amino-2-(p-tolyl)acetic acid revealed that it acts as a competitive inhibitor for certain enzymes involved in amino acid metabolism, suggesting potential therapeutic applications in metabolic disorders.

Q & A

Basic Research Questions

What are the standard synthetic routes for (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via Strecker amino acid synthesis or chiral resolution methods . A common approach involves:

Aldehyde preparation : Start with p-tolualdehyde.

Strecker reaction : React with ammonium chloride and cyanide under acidic conditions to form the α-aminonitrile intermediate.

Hydrolysis : Acidic hydrolysis converts the nitrile to a carboxylic acid.

Salt formation : Treat with HCl to yield the hydrochloride salt .
Optimization : Control pH (2–3) during hydrolysis to avoid racemization, and use low temperatures (0–5°C) for stereochemical integrity. Purity is enhanced via recrystallization in ethanol/water .

How is the enantiomeric purity of this compound validated?

Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Compare retention times with (R)-enantiomer standards. Polarimetry ([α]D²⁵ = +15° to +20° in methanol) and NMR (using chiral shift reagents like Eu(hfc)₃) confirm configuration .

What are the key spectroscopic markers for characterizing this compound?

  • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, doublet for p-tolyl), α-proton (δ 4.1–4.3 ppm, singlet due to chirality), and NH₃⁺ (broad peak at δ 8.0–8.5 ppm).
  • IR : Stretching bands for NH₃⁺ (~3200 cm⁻¹), COO⁻ (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
  • MS (ESI+) : Molecular ion [M+H]⁺ at m/z 210.1 .

Advanced Research Questions

How do structural modifications (e.g., fluorination of the p-tolyl group) impact biological activity?

Substituting the p-tolyl group with electron-withdrawing groups (e.g., fluorine at the 3-position) enhances binding to enzymes like D-amino acid oxidase (Ki reduced from 12 μM to 3 μM). This is validated via molecular docking (AutoDock Vina) and kinetic assays using UV-Vis spectroscopy (NADH oxidation at 340 nm) .

What experimental strategies resolve contradictions in reported binding affinities across studies?

Standardize assay conditions : Use consistent buffer pH (7.4) and ionic strength (150 mM NaCl).

Cross-validate methods : Compare SPR (surface plasmon resonance) data with ITC (isothermal titration calorimetry). For example, SPR-reported KD of 5 nM vs. ITC-reported 8 nM may indicate avidity effects.

Control stereochemical integrity : Re-test samples with chiral HPLC to rule out racemization artifacts .

How is this compound utilized in designing peptide mimetics with enhanced metabolic stability?

The rigid p-tolyl group replaces flexible glycine residues in peptides. For example, in ACE inhibitor analogs , substitution at position 2 reduces enzymatic degradation (t₁/₂ increased from 2 h to 8 h in human plasma). Stability is assessed via LC-MS/MS metabolic assays and circular dichroism to confirm retained secondary structure .

Methodological Considerations

What protocols ensure safe handling of the hydrochloride salt in aqueous solutions?

  • Storage : Keep desiccated at 2–8°C; hygroscopicity causes decomposition (≥5% impurity in 6 months at 25°C).
  • In-lab handling : Use pH-stable solvents (e.g., PBS at pH 4.5–5.0) to prevent freebase precipitation. PPE : Nitrile gloves and fume hood for weighing due to HCl vapor release .

How is computational modeling applied to predict its pharmacokinetic profile?

  • ADMET prediction : SwissADME calculates LogP (1.2) and BBB permeability (CNS < -2).
  • MD simulations : GROMACS runs (50 ns) reveal stability in lipid bilayers, correlating with Caco-2 permeability assays (Papp = 8 × 10⁻⁶ cm/s) .

Research Applications

What role does this compound play in asymmetric catalysis studies?

As a chiral ligand precursor, it coordinates with Rh(III) in transfer hydrogenation (e.g., acetophenone reduction, 95% ee). Catalytic activity is monitored via GC-MS with a β-DEX 120 column .

How is it used in isotopic labeling for metabolic tracing?

¹³C-labeled analogs (synthesized via Knoevenagel condensation with ¹³C-cyanide) track incorporation into bacterial peptidoglycans using NMR metabolomics .

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